1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a combination of oxadiazole, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, including the formation of the oxadiazole and triazole rings, followed by the introduction of the hydrazide group. Common synthetic routes include:
Nitration and Oxidation: The initial steps often involve nitration and oxidation reactions to form the oxadiazole ring.
Cyclization: Cyclization reactions are used to form the triazole ring.
Condensation: The final step involves the condensation of the hydrazide group with the aldehyde to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for use in the development of new materials with specific properties, such as energetic materials.
Chemical Research: The compound serves as a model for studying complex organic reactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves interactions with various molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: This compound shares the oxadiazole ring and has similar energetic properties.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another compound with similar structural features and applications in materials science.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of oxadiazole, triazole, and hydrazide moieties, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C18H13BrN8O3 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H13BrN8O3/c19-12-6-7-13(28)11(8-12)9-21-23-18(29)14-15(10-4-2-1-3-5-10)27(26-22-14)17-16(20)24-30-25-17/h1-9,28H,(H2,20,24)(H,23,29)/b21-9+ |
InChI Key |
QTDQROIIFPHORG-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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